2-(2,5-Difluoro-4-methylphenyl)acetonitrile 2-(2,5-Difluoro-4-methylphenyl)acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20358013
InChI: InChI=1S/C9H7F2N/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3
SMILES:
Molecular Formula: C9H7F2N
Molecular Weight: 167.15 g/mol

2-(2,5-Difluoro-4-methylphenyl)acetonitrile

CAS No.:

Cat. No.: VC20358013

Molecular Formula: C9H7F2N

Molecular Weight: 167.15 g/mol

* For research use only. Not for human or veterinary use.

2-(2,5-Difluoro-4-methylphenyl)acetonitrile -

Specification

Molecular Formula C9H7F2N
Molecular Weight 167.15 g/mol
IUPAC Name 2-(2,5-difluoro-4-methylphenyl)acetonitrile
Standard InChI InChI=1S/C9H7F2N/c1-6-4-9(11)7(2-3-12)5-8(6)10/h4-5H,2H2,1H3
Standard InChI Key JUACJVGOFIZGNK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1F)CC#N)F

Introduction

2-(2,5-Difluoro-4-methylphenyl)acetonitrile is an organic compound of significant interest in the fields of synthetic chemistry and pharmacology. It features a difluorinated aromatic ring and a nitrile functional group, which together confer unique chemical and biological properties.

Chemical Identity

  • IUPAC Name: 2-(2,5-difluoro-4-methylphenyl)acetonitrile

  • Molecular Formula: C10H8F2NC_{10}H_8F_2N

  • Molecular Weight: 167.15 g/mol

  • Structure: The compound consists of a phenyl ring substituted at the 2- and 5-positions with fluorine atoms, a methyl group at the 4-position, and an acetonitrile functional group at the 1-position .

Fluorine Substitution

Fluorine atoms on the aromatic ring enhance the compound's reactivity due to their electron-withdrawing properties. This substitution pattern also increases lipophilicity, which can influence biological activity.

Synthesis

Several synthetic methods are available for producing 2-(2,5-Difluoro-4-methylphenyl)acetonitrile. These often involve:

  • Aromatic Fluorination: Starting with methyl-substituted phenyl precursors.

  • Nitrile Introduction: Using cyanation reactions to attach the nitrile group.

Example Reaction Pathway

A common synthesis involves:

  • Reacting a fluorinated methylphenyl precursor with a cyanating agent (e.g., sodium cyanide or trimethylsilyl cyanide).

  • Employing catalysts such as palladium or copper to facilitate the reaction under controlled conditions.

Applications

The compound's unique structure enables its use in diverse fields:

Organic Synthesis

  • Serves as an intermediate for creating derivatives with pharmaceutical or agrochemical relevance.

  • The difluoromethylphenyl moiety is a key scaffold in drug discovery.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit:

  • Antimicrobial Properties: Potential activity against bacterial strains.

  • Enzyme Inhibition: Likely interaction with enzymatic pathways due to electronic effects of fluorine atoms .

Comparison with Related Compounds

To understand its uniqueness, comparisons with structurally similar compounds are helpful:

Compound NameStructural FeaturesUnique Characteristics
1-(2,5-Difluoro-4-methylphenyl)ethanoneSimilar difluorinated phenyl structureContains a ketone group
1-(2,6-Difluoro-4-methylphenyl)ethanoneDifluorinated at different positionsAffects electronic effects
1-(2,5-Difluoro-4-chlorophenyl)ethanoneChlorine substitution instead of methylAlters reactivity significantly

These comparisons highlight how subtle changes in substitution patterns influence chemical and biological properties.

Research Outlook

Further research is needed to explore:

  • Mechanisms of Biological Activity: Detailed studies on enzyme binding and antimicrobial efficacy.

  • Pharmacological Potential: Investigation into anticancer or antiviral applications.

  • Synthetic Optimization: Development of more efficient and sustainable synthetic routes.

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